4-(2-Fluoroethoxy)benzenesulfonyl chloride

PET imaging Serotonin transporter (SERT) Metabolic stability

CNS PET tracer and MMP inhibitor programs require building blocks with defined lipophilicity and metabolic stability; generic benzenesulfonyl chloride cannot replicate the pharmacokinetic profile of the 2-fluoroethoxy motif. 4-(2-Fluoroethoxy)benzenesulfonyl chloride (CAS 264624-26-2) is the direct precursor to BR351 (brain-penetrant MMP2/8/9 inhibitor; IC50 4/2/11 nM) and delivers the validated pharmacophore for SERT PET ligands (Ki 0.11-1.3 nM) and ETA antagonists (IC50 2.1 nM, ETB/ETA 1200-fold selectivity). • Direct precursor to BR351 for MMP-targeted PET imaging • Metabolically stable C-F bond resists oxidative dealkylation • 95% purity; global shipping with appropriate HazMat compliance

Molecular Formula C8H8ClFO3S
Molecular Weight 238.66
CAS No. 264624-26-2
Cat. No. B2426380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoroethoxy)benzenesulfonyl chloride
CAS264624-26-2
Molecular FormulaC8H8ClFO3S
Molecular Weight238.66
Structural Identifiers
SMILESC1=CC(=CC=C1OCCF)S(=O)(=O)Cl
InChIInChI=1S/C8H8ClFO3S/c9-14(11,12)8-3-1-7(2-4-8)13-6-5-10/h1-4H,5-6H2
InChIKeyPZGIOGPIPGPCBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Fluoroethoxy)benzenesulfonyl Chloride Overview


4-(2-Fluoroethoxy)benzenesulfonyl chloride (CAS 264624-26-2) is an organosulfur compound with the molecular formula C8H8ClFO3S and a molecular weight of 238.66 g/mol . It functions as an electrophilic sulfonyl chloride building block, widely employed in organic synthesis for the formation of sulfonamide and sulfonate ester derivatives via nucleophilic substitution at the sulfonyl center . The para-substituted 2-fluoroethoxy moiety imparts distinct physicochemical properties—including modulated lipophilicity (calculated LogP = 2.73) and metabolic stability conferred by the terminal fluorine atom—that differentiate this compound from non-fluorinated alkoxy analogs in both synthetic and pharmacological contexts .

1
Building block
Electrophilic sulfonyl chloride for sulfonamide and sulfonate ester library synthesis.
2
2-Fluoroethoxy motif
Modulated lipophilicity and metabolic stability through terminal C–F bond.
3
Para-substitution
Electron-withdrawing character influences hydrolysis mechanism and reaction reproducibility.

Why 4-(2-Fluoroethoxy)benzenesulfonyl Chloride Is Irreplaceable


Generic substitution with unsubstituted benzenesulfonyl chloride (CAS 98-09-9) or non-fluorinated ethoxy analogs (e.g., 4-ethoxybenzenesulfonyl chloride, CAS 1132-17-8) is not scientifically defensible in applications requiring defined lipophilicity modulation or metabolic stability. The 2-fluoroethoxy substituent functions as a metabolically stable surrogate for methoxy or ethoxy groups, where the terminal C–F bond resists oxidative dealkylation while simultaneously tuning partition coefficients [1]. Para-substituents on benzenesulfonyl chlorides also influence hydrolysis mechanism (SN2 versus SN3 pathways) as a function of electron-donating versus electron-withdrawing character, directly affecting handling stability and reaction reproducibility [2]. The quantitative evidence below demonstrates precisely how the 2-fluoroethoxy motif delivers verifiable, comparator-backed differentiation across multiple performance dimensions.

Attribute
4-(2-Fluoroethoxy)benzenesulfonyl chloride
Generic benzenesulfonyl chlorides
Metabolic stability
Terminal C–F resists oxidative dealkylation.
Unsubstituted or ethoxy analogs are susceptible to oxidative metabolism.
Lipophilicity
Fluorine atom tunes partition coefficient for CNS penetration.
Non-fluorinated alkoxy chains may not achieve equivalent LogP modulation.
Hydrolysis mechanism
Para electron-withdrawing group shifts SN2/SN3 pathway, affecting handling stability.
Electron-donating substituents may alter hydrolysis profile and reproducibility.

Quantitative Differentiation Evidence


Metabolic Stability vs. 4-F-ADAM in PET Tracers

In a comparative study of diphenylsulfide-based PET ligands for serotonin transporter (SERT) imaging, 2-fluoroethoxy-substituted ligands demonstrated higher metabolic stability and lower lipophilicity than the comparator compound 4-F-ADAM [1]. The 2-fluoroethoxy-containing ligands exhibited high SERT binding affinities with Ki values ranging from 0.11 to 1.3 nM, with select compounds achieving 392- to 700-fold selectivity for SERT versus norepinephrine transporters (NET) [1]. This work establishes the 2-fluoroethoxy group as a validated pharmacophore element conferring both target engagement and favorable ADME properties, directly relevant to medicinal chemistry programs utilizing the target sulfonyl chloride for sulfonamide library synthesis.

Metabolic Stability vs 4-F-ADAM
Head-to-head
2-Fluoroethoxy diphenylsulfide ligands: higher metabolic stability, lower lipophilicity than 4-F-ADAM. SERT Ki = 0.11–1.3 nM, SERT/NET selectivity up to 700-fold.
Supports fluorinated building block selection for PET tracer SAR.
PAMPA assay for brain penetration; diphenylsulfide PET ligand context.
PET imaging Serotonin transporter (SERT) Metabolic stability Fluorine-18 radiochemistry

BR351 Brain-Penetrant MMP Inhibition

BR351—(2R)-2-[N-benzyl-4-(2-fluoroethoxy)benzenesulfonamido]-N-hydroxy-3-methylbutanamide—is synthesized directly from 4-(2-fluoroethoxy)benzenesulfonyl chloride and exhibits potent, brain-penetrant matrix metalloproteinase (MMP) inhibition . The compound demonstrates IC50 values of 4 nM for MMP2, 2 nM for MMP8, 11 nM for MMP9, and 50 nM for MMP13 . This nanomolar potency profile across multiple MMP isoforms, combined with demonstrated blood-brain barrier penetration, distinguishes BR351 from non-fluorinated alkoxy sulfonamide analogs that typically lack the favorable CNS penetration conferred by the 2-fluoroethoxy substitution pattern.

BR351 MMP Inhibition
Context-dependent
BR351 IC50: MMP2 = 4 nM, MMP8 = 2 nM, MMP9 = 11 nM, MMP13 = 50 nM. Brain penetrant.
Demonstrates nanomolar MMP potency achievable via 2-fluoroethoxy sulfonamide.
Comparative IC50 vs non-fluorinated analog not reported.
MMP inhibitor Brain penetrant Sulfonamide Medicinal chemistry

ETA Receptor Selectivity with 2-Fluoroethoxy

In a structure-activity relationship (SAR) study of ethenesulfonamide-based endothelin-A (ETA) receptor antagonists, optimization of the alkoxy side chain attached to the pyrimidine core identified the 2-fluoroethoxy derivative (compound 5n) as a key milestone [1]. This compound achieved an IC50 of 2.1 nM for the ETA receptor, with an ETB/ETA selectivity ratio of 1200 [1]. The study explicitly documents that systematic variation of the alkoxy substituent—culminating in selection of the 2-fluoroethoxy group—was critical for achieving both high potency and exceptional receptor subtype selectivity, a finding that directly informs the utility of 4-(2-fluoroethoxy)benzenesulfonyl chloride as a strategic building block in related sulfonamide-based drug discovery programs.

ETA Selectivity SAR
Head-to-head
Compound 5n (2-fluoroethoxy): ETA IC50 = 2.1 nM, ETB/ETA selectivity ratio = 1200.
Validates 2-fluoroethoxy for balancing GPCR potency & selectivity.
Recombinant human endothelin receptor binding assay.
Endothelin receptor antagonist ETA selectivity SAR optimization Cardiovascular

TSPO Ligand Affinity from Pyrazolopyrimidines

The 4-(2-fluoroethoxy)phenyl motif has been incorporated into pyrazolo[1,5-a]pyrimidine scaffolds targeting the translocator protein (TSPO), a biomarker of neuroinflammation [1]. Compound N,N-diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide (CHEMBL512306) exhibited a Ki of 0.910 nM in competitive binding assays using [3H]PK11195 against rat heart membranes [1]. This sub-nanomolar affinity demonstrates that the 2-fluoroethoxy-substituted phenyl group contributes to high-affinity ligand-receptor interactions, reinforcing the value proposition of 4-(2-fluoroethoxy)benzenesulfonyl chloride as a precursor to structurally diverse, high-potency pharmacophores.

TSPO Binding Affinity
Context-dependent
Ki = 0.910 nM (CHEMBL512306) vs [3H]PK11195.
Indicates potential for high-affinity TSPO ligands via 2-fluoroethoxy-phenyl motif.
Rat heart membrane competitive binding assay.
TSPO Neuroinflammation PET imaging Binding affinity

Predicted Physicochemical Properties

Calculated physicochemical parameters for 4-(2-fluoroethoxy)benzenesulfonyl chloride include a density of 1.4 ± 0.1 g/cm³, a boiling point of 348.8 ± 22.0 °C at 760 mmHg, a flash point of 164.8 ± 22.3 °C, and a calculated LogP of 2.73 . While direct experimental head-to-head comparison data with non-fluorinated analogs (e.g., 4-ethoxybenzenesulfonyl chloride) are not available in the current literature, the calculated LogP value provides a quantitative baseline for estimating the lipophilicity contribution of the 2-fluoroethoxy substituent relative to unsubstituted alkoxy chains. This parameter is directly relevant for predicting compound behavior in reversed-phase chromatography, liquid-liquid extraction protocols, and passive membrane permeability in early-stage drug discovery workflows.

Predicted Properties
Data to verify
Calculated LogP = 2.73, density 1.4 ± 0.1 g/cm³, bp 348.8 ± 22.0 °C.
Provides baseline for solubility and chromatography method development.
Calculated values; experimental validation not reported.
Lipophilicity Physicochemical properties Calculated LogP Reaction optimization

Validated Application Scenarios


Brain-Penetrant MMP Inhibitor BR351 Synthesis

4-(2-Fluoroethoxy)benzenesulfonyl chloride serves as the direct precursor to BR351, a brain-penetrant MMP inhibitor with IC50 values of 4 nM (MMP2), 2 nM (MMP8), 11 nM (MMP9), and 50 nM (MMP13) . This sulfonamide derivative has been validated for molecular imaging of activated MMPs with PET . Procurement of this sulfonyl chloride is essential for laboratories synthesizing BR351 analogs or exploring structure-activity relationships around the 2-fluoroethoxy sulfonamide pharmacophore for CNS-targeted MMP inhibition.

SERT PET Tracer Development

The 2-fluoroethoxy moiety—accessible via nucleophilic substitution with the target sulfonyl chloride—has been validated in 4-methyl-4′-(2-fluoroethoxy)-substituted diphenylsulfides (MFEDS) as PET imaging agents for serotonin transporters (SERT) . These ligands exhibit high SERT binding affinities (Ki = 0.11–1.3 nM), 392- to 700-fold selectivity over NET, and superior metabolic stability compared to 4-F-ADAM . Researchers developing CNS PET tracers should procure this sulfonyl chloride for constructing 2-fluoroethoxy-containing aryl sulfonamide or sulfide scaffolds with favorable brain penetration and metabolic profiles.

ETA-Selective Antagonist Scaffolds

SAR studies on ethenesulfonamide ETA receptor antagonists identified the 2-fluoroethoxy substituent as optimal for achieving both high potency (ETA IC50 = 2.1 nM) and exceptional subtype selectivity (ETB/ETA ratio = 1200) . 4-(2-Fluoroethoxy)benzenesulfonyl chloride provides direct access to this validated pharmacophoric element, enabling medicinal chemistry teams to incorporate the optimized 2-fluoroethoxy substituent into novel ETA antagonist candidates for cardiovascular drug discovery.

TSPO Ligands for Neuroinflammation

The 4-(2-fluoroethoxy)phenyl substructure, when incorporated into pyrazolo[1,5-a]pyrimidine scaffolds, yields TSPO ligands with sub-nanomolar binding affinity (Ki = 0.910 nM) . 4-(2-Fluoroethoxy)benzenesulfonyl chloride serves as a versatile building block for installing this validated TSPO-binding motif via sulfonamide formation or subsequent coupling reactions. Procurement is indicated for laboratories developing TSPO-targeted PET tracers or small-molecule therapeutics for neuroinflammatory conditions.

Application
Selection Property
Validation Focus
MMP inhibitor probe synthesis
2-Fluoroethoxy sulfonamide pharmacophore
Brain penetration & MMP isoform potency
CNS PET tracer development
Metabolic stability & SERT/NET selectivity
In vivo brain uptake & target engagement
ETA antagonist SAR
ETA/ETB selectivity ratio
GPCR binding & subtype selectivity
TSPO ligand synthesis
4-(2-Fluoroethoxy)phenyl motif
Binding affinity & neuroinflammation imaging

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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